molecular formula C10H7ClFNO3 B2425671 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid CAS No. 196804-60-1

3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid

Cat. No. B2425671
CAS RN: 196804-60-1
M. Wt: 243.62
InChI Key: GGEYZZMFXUDNSC-ONEGZZNKSA-N
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Description

“3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid” is a chemical compound with the molecular formula C10H7ClFNO3 and a molecular weight of 243.62 g/mol . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves a reaction with sodium acetate in acetic anhydride at temperatures ranging from 20 to 100°C for 0.5 hours . Another method involves heating the mixture at 120°C with microwave irradiation for 30 minutes .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-4-(3-chloro-4-fluoroanilino)-4-oxo-2-butenoic acid . The InChI code is 1S/C10H7ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+ .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 243.62 g/mol .

Scientific Research Applications

Photoalignment in Liquid Crystals

  • Application : This compound is used in the photoalignment of nematic liquid crystals. Fluorinated and non-fluorinated phenols derived from prop-2-enoates, including structures related to 3-[(3-Chloro-4-fluorophenyl)carbamoyl]prop-2-enoic acid, promote excellent photoalignment in commercial liquid crystal displays (LCDs) (Hegde et al., 2013).

Crystal Structure Analysis

  • Application : The compound is used in crystallography for structure analysis. The crystal structure of similar compounds helps in understanding the molecular geometry and stabilization through various intermolecular interactions (Kumar et al., 2017).

Coordination Chemistry

  • Application : In coordination chemistry, this compound forms transition metal carboxylates, which are analyzed for their biocidal properties. This application is significant in the development of new materials with potential biological activities (Shahzadi et al., 2008).

Molecular Structure and Spectroscopy

  • Application : The compound is used in studies related to molecular structure and spectroscopy. Research on similar compounds involves analyzing their vibrational wavenumbers, hyperpolarizability, and molecular stability through various spectroscopic methods (Najiya et al., 2014).

Synthesis of Biologically Active Molecules

  • Application : This compound is involved in the synthesis of biologically active molecules, such as inhibitors of kynurenine-3-hydroxylase, which are significant in neuroprotective treatments (Drysdale et al., 2000).

Complex Formation with Metal Ions

  • Application : The compound forms complexes with various metal ions, which are characterized by different physico-chemical methods. These complexes have potential applications in material science and coordination chemistry (Ferenc et al., 2017).

Safety and Hazards

The compound should be handled with care. Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(E)-4-(3-chloro-4-fluoroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEYZZMFXUDNSC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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